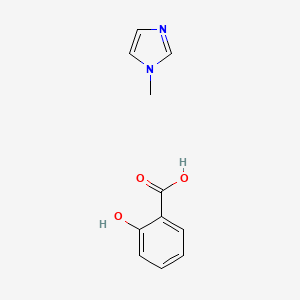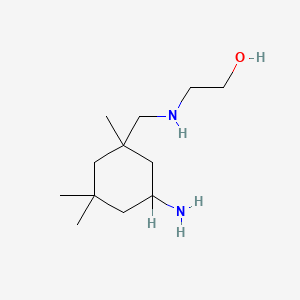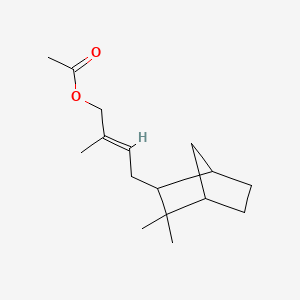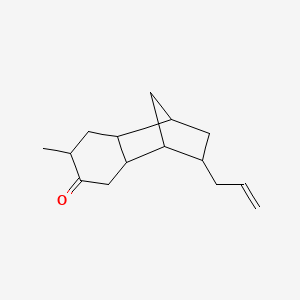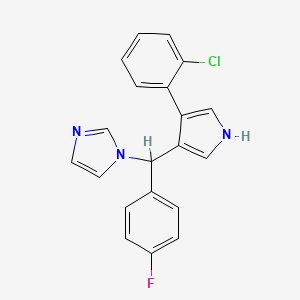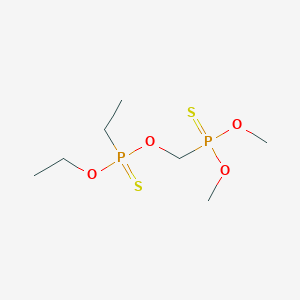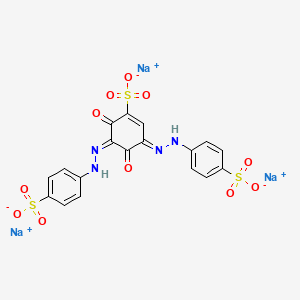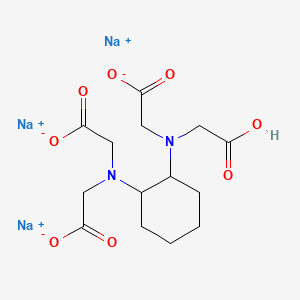
Glycine, N,N'-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt: is a chemical compound with the molecular formula C14H19N2Na3O8. It is known for its chelating properties, which means it can form stable complexes with metal ions. This compound is widely used in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt typically involves the reaction of glycine with a cyclohexane derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the trisodium salt. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is often subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and processes.
Biology: The compound is employed in biological studies to investigate metal ion interactions with biomolecules.
Medicine: It has potential therapeutic applications, including as a component in drug formulations and as a diagnostic agent.
Mecanismo De Acción
The mechanism of action of Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amine groups. This chelation process can affect the availability and reactivity of metal ions in various biological and chemical systems. The molecular targets and pathways involved in its action depend on the specific metal ions and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Like Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt, EDTA is a widely used chelating agent with similar applications in chemistry, biology, and industry.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties and uses.
Nitrilotriacetic acid (NTA): A chelating agent that is often compared with EDTA and other similar compounds.
Uniqueness
Glycine, N,N’-1,2-cyclohexanediylbis(N-(carboxymethyl)-, trisodium salt is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. Its cyclohexane backbone provides additional stability to the complexes, making it particularly useful in applications where strong and stable chelation is required .
Propiedades
Número CAS |
36679-96-6 |
|---|---|
Fórmula molecular |
C14H19N2Na3O8 |
Peso molecular |
412.28 g/mol |
Nombre IUPAC |
trisodium;2-[[2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C14H22N2O8.3Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;/q;3*+1/p-3 |
Clave InChI |
YFTBBRKYHNWCBB-UHFFFAOYSA-K |
SMILES canónico |
C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Descripción física |
0.4 Molar aqueous solution: Clear colorless to light yellow liquid; [HACH LANGE MSDS] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





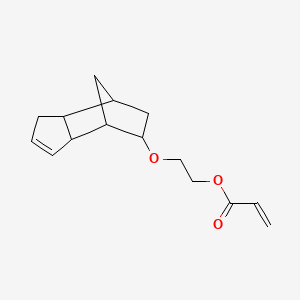
![Methyl 3,5,6-trimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B12680270.png)
